Theophylline, 7-(2-(hexadecylamino)ethyl)-
Description
Properties
CAS No. |
52943-52-9 |
|---|---|
Molecular Formula |
C25H45N5O2 |
Molecular Weight |
447.7 g/mol |
IUPAC Name |
7-[2-(hexadecylamino)ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H45N5O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-20-30-21-27-23-22(30)24(31)29(3)25(32)28(23)2/h21,26H,4-20H2,1-3H3 |
InChI Key |
RGKLYNQJTINBKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Design Principles for the N7-Alkylation of Theophylline (B1681296)
The selective introduction of an alkyl substituent at the N7 position of theophylline is a cornerstone of its derivatization. This selectivity is governed by the electronic and steric properties of the theophylline molecule.
Selection of Appropriate Precursors and Starting Materials
The primary starting material is theophylline , a readily available and relatively inexpensive xanthine (B1682287) derivative. The choice of the alkylating agent is critical for the successful synthesis of the target compound. A common strategy involves the use of a bifunctional molecule that contains a reactive group capable of undergoing nucleophilic substitution with the theophylline anion and a second functional group that either is or can be converted to the desired hexadecylaminoethyl moiety.
A key precursor for introducing the ethylamine (B1201723) linker is 7-(2-chloroethyl)theophylline (B172990) . This intermediate can be synthesized by reacting theophylline with 1,2-dichloroethane (B1671644) in the presence of a base and a phase transfer catalyst, such as tetrabutylammonium (B224687) (TBA), to achieve a high yield. derpharmachemica.com Alternatively, 7-(2-hydroxyethyl)theophylline can be prepared and subsequently converted to a more reactive species with a better leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution. nih.gov
For the long-chain component, hexadecylamine (B48584) is the primary precursor. This long-chain primary amine provides the necessary lipophilicity to the final molecule.
Optimization of Nucleophilic Substitution Reactions at N7
The N7 position of theophylline is more nucleophilic than the N9 position, which generally allows for selective alkylation under controlled conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated theophylline acts as the nucleophile.
The optimization of this reaction involves several factors:
Base: A suitable base is required to deprotonate the N7 proton of theophylline, generating the theophylline anion. Common bases include alkali metal carbonates (e.g., K₂CO₃) and hydroxides (e.g., NaOH). derpharmachemica.com The choice of base can influence the reaction rate and selectivity.
Solvent: The solvent plays a crucial role in dissolving the reactants and influencing the reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) are often employed as they can effectively solvate the cation of the base and promote the nucleophilicity of the theophylline anion. derpharmachemica.com
Temperature: The reaction temperature is a critical parameter that needs to be optimized to ensure a reasonable reaction rate without promoting side reactions or degradation of the reactants or products. Reactions are often carried out at elevated temperatures to drive the substitution forward. derpharmachemica.com
Synthesis of the Hexadecylaminoethyl Side Chain
The hexadecylaminoethyl side chain is a crucial component that imparts the desired lipophilic character to the theophylline core. Its synthesis can be approached through various strategies.
Preparation of Hexadecylamine Building Blocks
Hexadecylamine , a 16-carbon primary amine, is a commercially available building block. Its synthesis is typically achieved through the reduction of the corresponding nitrile or amide derived from palmitic acid, a common fatty acid.
Linker Introduction Strategies (e.g., via haloethyl or epoxy precursors)
To connect the hexadecylamine to the theophylline core, a two-carbon linker is required. This can be achieved through several synthetic routes:
Via Haloethyl Precursors: A common and effective strategy involves the use of a haloethyl precursor, such as 2-chloroethylamine hydrochloride . google.comchemicalbook.comexsyncorp.com This commercially available reagent can be reacted with hexadecylamine to form N-hexadecyl-2-aminoethylamine. However, a more direct approach for the final conjugation involves reacting hexadecylamine directly with a pre-formed 7-(2-haloethyl)theophylline.
Via Epoxy Precursors: An alternative approach involves the use of an epoxy precursor like ethylene (B1197577) oxide. The reaction of hexadecylamine with ethylene oxide would yield N-hexadecyl-2-aminoethanol. This intermediate would then require activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate) before reaction with theophylline.
Reaction Conditions and Catalysis for Conjugation
The final step in the synthesis of Theophylline, 7-(2-(hexadecylamino)ethyl)- involves the conjugation of the hexadecylaminoethyl side chain to the N7 position of theophylline.
A plausible and efficient method involves the direct reaction of 7-(2-chloroethyl)theophylline with hexadecylamine . This reaction is a nucleophilic substitution where the primary amine (hexadecylamine) acts as the nucleophile, displacing the chloride ion from the ethyl side chain of theophylline.
The reaction conditions for this conjugation would typically involve:
Solvent: A suitable solvent that can dissolve both reactants is necessary. Ethanol (B145695) or other polar organic solvents are often used for such reactions. derpharmachemica.com
Base: An excess of hexadecylamine can act as both the nucleophile and the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base can be added to scavenge the acid.
Temperature: The reaction is typically carried out at reflux to ensure a sufficient reaction rate. derpharmachemica.com
Catalysis: While not always necessary, a phase transfer catalyst could potentially be employed to enhance the reaction rate, particularly if dealing with a heterogeneous mixture.
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques like extraction and chromatography.
Below is an interactive data table summarizing the key reactants and their roles in the synthesis:
| Reactant/Reagent | Role in Synthesis | Relevant Section |
| Theophylline | Starting material, purine (B94841) core | 2.1.1 |
| 1,2-dichloroethane | Precursor for the ethyl linker | 2.1.1 |
| Tetrabutylammonium (TBA) | Phase transfer catalyst | 2.1.1 |
| Potassium Carbonate (K₂CO₃) | Base for deprotonation | 2.1.2 |
| Dimethylformamide (DMF) | Solvent | 2.1.2 |
| Hexadecylamine | Source of the lipophilic side chain | 2.2.1 |
| 2-Chloroethylamine hydrochloride | Precursor for the aminoethyl linker | 2.2.2 |
| 7-(2-chloroethyl)theophylline | Key intermediate | 2.1.1, 2.3 |
Solvent Effects and Reaction Kinetics
The choice of solvent is critical in the N-alkylation of theophylline, primarily due to the low solubility of the parent molecule in many common organic solvents. The reaction kinetics are significantly influenced by the solvent's ability to dissolve the reactants and facilitate the nucleophilic substitution reaction.
Polar aprotic solvents are frequently employed to enhance the rate of these reactions.
Dimethylformamide (DMF) is a common choice as it effectively dissolves theophylline and facilitates S(_N)2 reactions. For instance, the reaction of 7-(2-hydroxyethyl) theophylline with chloromethylbenzimidazole is conducted in DMF. derpharmachemica.com Similarly, the alkylation of theobromine, a related xanthine, has been carried out in DMF. usd.ac.id
Ethanol and Ethanol/Water Mixtures : In some cases, alcoholic solvents or their aqueous mixtures are used. For example, the reaction of 7-(2-chloroethyl)theophylline with 2-mercaptobenzimidazole (B194830) is performed in an ethanol solution. derpharmachemica.com However, the yields in such solvent systems can sometimes be lower compared to reactions in polar aprotic solvents. usd.ac.id
The reaction kinetics are typically governed by the principles of S(_N)2 reactions. The rate is dependent on the concentration of both the theophylline anion and the alkylating agent. The presence of a long, lipophilic chain like hexadecyl would necessitate a solvent system capable of solubilizing both the polar theophylline precursor and the nonpolar hexadecyl-containing reactant to ensure a homogenous reaction environment and favorable kinetics.
Catalyst Selection for Enhanced Efficiency and Selectivity
The N-alkylation of theophylline at the 7-position is typically carried out in the presence of a base to deprotonate the imidazole (B134444) nitrogen, thereby increasing its nucleophilicity. The choice of base and the potential addition of a catalyst can significantly improve reaction efficiency and yield.
Inorganic Bases : Common bases used include sodium hydroxide (B78521) (NaOH) and potassium carbonate (K(_2)CO(_3)). derpharmachemica.com The base abstracts the proton from the N7 position, generating the more reactive theophylline anion.
Phase-Transfer Catalysis (PTC) : This technique is particularly useful when dealing with reactants that have different solubility profiles, which would be the case for theophylline and a long-chain alkyl halide. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like Aliquat 336®, facilitates the transfer of the theophylline anion from an aqueous or solid phase to an organic phase where the alkylating agent is dissolved. phasetransfer.com This method can lead to increased yields, reduced reaction times, and allow the use of less expensive inorganic bases. phasetransfer.comacsgcipr.orgcrdeepjournal.org The use of PTC can enhance process performance and is scalable for industrial applications. phasetransfer.comacsgcipr.org
The table below summarizes typical conditions for the synthesis of related 7-substituted theophyllines.
| Precursor | Reagent | Solvent | Base/Catalyst | Yield | Reference |
| 7-(2-hydroxyethyl) theophylline | 3-nitrobenzyl chloride | DMF | K(_2)CO(_3) | 60% | derpharmachemica.com |
| 7-(2-chloroethyl) theophylline | 2-mercaptobenzimidazole | Ethanol | - | 72% | derpharmachemica.com |
| Theobromine | Isopropyl bromide | DMF | NaOH | 7.70% | usd.ac.id |
| Theobromine | sec-butyl bromide | DMF | NaOH | 5.89% | usd.ac.id |
Purification Techniques for the Final Compound
The purification of the final product, "Theophylline, 7-(2-(hexadecylamino)ethyl)-", is essential to remove unreacted starting materials, by-products, and catalysts. Given its predicted amphiphilic nature, a combination of techniques would likely be required.
Chromatographic Separation Methods
Chromatography is a standard and effective method for the purification of theophylline derivatives.
Silica (B1680970) Gel Column Chromatography : This is a widely used technique for the purification of moderately polar organic compounds. For related theophylline derivatives, crude products are often purified by chromatography on silica gel using a solvent system such as a mixture of ethyl acetate (B1210297) and hexane (B92381). derpharmachemica.com
High-Performance Liquid Chromatography (HPLC) : While often used for analysis, HPLC can also be used for purification (preparative HPLC). Reversed-phase columns, such as C18, are commonly used for the separation of theophylline and its derivatives. nih.gov A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) is typical. nih.gov Given the lipophilic nature of the hexadecyl chain, reversed-phase chromatography would be a particularly suitable method for both analysis and purification.
Crystallization and Recrystallization Optimization
Crystallization is a crucial technique for obtaining a highly pure, stable, solid form of the final compound. Theophylline itself can form cocrystals and hydrates, which can influence its physical properties. nih.govnih.govmdpi.com
Solvent Selection : The choice of solvent is paramount for successful crystallization. For a related derivative, recrystallization from a mixture of ethyl acetate and hexane was effective. derpharmachemica.com For "Theophylline, 7-(2-(hexadecylamino)ethyl)-", a solvent system that can accommodate both the polar theophylline head and the long nonpolar alkyl tail would be necessary. This might involve a mixture of a polar solvent (like ethanol or ethyl acetate) and a nonpolar solvent (like hexane or heptane).
Optimization : The optimization process would involve screening various solvents and solvent mixtures, controlling the rate of cooling, and managing supersaturation to obtain well-formed crystals rather than an amorphous precipitate. Techniques like spherical crystallization, which controls the agglomeration of crystals, have been applied to theophylline-ethylenediamine complexes (aminophylline) and could be explored. semi.ac.cn The presence of water can also play a significant role, potentially leading to the formation of hydrates. mdpi.com
Exploration of Alternative Synthetic Pathways and Diversification Strategies
While direct N-alkylation is the most straightforward approach, alternative pathways can offer advantages in terms of precursor availability or the introduction of diverse functionalities.
Two-Step Synthesis via an Amino Intermediate : An alternative route would involve first synthesizing 7-(2-aminoethyl)theophylline (B3051640). nih.gov This intermediate could then be reacted with a hexadecyl-containing electrophile, such as hexadecyl bromide or hexadecyl mesylate, in a second N-alkylation step to form the final product. This approach allows for the late-stage introduction of the long alkyl chain.
Reductive Amination : Another possibility starting from 7-(2-aminoethyl)theophylline would be a reductive amination reaction with hexadecanal. This would form an imine intermediate, which is then reduced to the secondary amine of the target compound.
Synthesis from Pre-functionalized Precursors : A more complex but versatile strategy involves building the purine ring system from precursors that already contain the desired side chain or a precursor to it. Various synthetic routes exist for the theophylline core itself, starting from materials like dimethyl urea (B33335) or 6-aminouracil. google.com Incorporating the 7-(2-(hexadecylamino)ethyl) moiety into an early-stage intermediate could be a potential, albeit more challenging, synthetic strategy.
Diversification : The synthetic strategies outlined allow for considerable diversification. The length of the alkyl chain could be easily varied by using different alkyl halides in the alkylation step. Furthermore, the ethyl linker could be modified, or additional functional groups could be incorporated into the side chain to modulate the compound's physicochemical properties. For example, derivatives have been synthesized by reacting 7-(2-mesyloxy-2-phenylethyl)theophylline with various amines. nih.gov
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For Theophylline (B1681296), 7-(2-(hexadecylamino)ethyl)-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required to assign all proton and carbon signals and confirm the connectivity of the theophylline core to the hexadecylaminoethyl side chain.
Proton (¹H) NMR Spectral Assignment and Conformation Analysis
The ¹H NMR spectrum would provide information on the chemical environment and connectivity of all protons in the molecule. The expected chemical shifts (δ) in ppm relative to a standard like tetramethylsilane (B1202638) (TMS) would be:
Theophylline Core Protons:
A singlet for the C8-H proton of the imidazole (B134444) ring.
Two singlets for the N1-CH₃ and N3-CH₃ methyl groups.
Ethyl Linker Protons:
Two triplets corresponding to the two methylene (B1212753) groups of the ethyl linker (-N7-CH₂-CH₂-NH-). The triplet splitting pattern would arise from coupling to the adjacent methylene and NH protons.
Hexadecyl Chain Protons:
A triplet for the terminal methyl group (-CH₃).
A broad multiplet for the numerous methylene groups (-CH₂-) of the long alkyl chain.
A triplet for the methylene group attached to the nitrogen (-NH-CH₂-).
Amino Proton:
A broad signal for the secondary amine proton (-NH-), the chemical shift of which would be dependent on solvent and concentration.
Conformational analysis could be inferred from the coupling constants (J values) and through-space correlations observed in 2D NMR experiments like NOESY.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| C8-H | ~7.5-8.0 | s |
| N1-CH₃ | ~3.2-3.4 | s |
| N3-CH₃ | ~3.4-3.6 | s |
| N7-CH₂ | ~4.2-4.4 | t |
| -CH₂-NH- | ~2.8-3.0 | t |
| -NH- | Variable | br s |
| -NH-CH₂- | ~2.5-2.7 | t |
| -(CH₂)₁₄- | ~1.2-1.4 | m |
| -CH₃ | ~0.8-0.9 | t |
Carbon-13 (¹³C) NMR for Backbone and Side Chain Confirmation
The ¹³C NMR spectrum would confirm the carbon framework of the molecule. Key expected signals include:
Theophylline Core Carbons:
Signals for the two carbonyl carbons (C2 and C6).
Signals for the quaternary carbons (C4 and C5) and the methine carbon (C8) of the purine (B94841) ring system.
Signals for the two N-methyl carbons (N1-CH₃ and N3-CH₃).
Ethyl Linker and Hexadecyl Chain Carbons:
Distinct signals for the two methylene carbons of the ethyl linker.
A series of signals for the methylene carbons of the hexadecyl chain, with some overlap expected.
A signal for the terminal methyl carbon of the hexadecyl chain.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | ~155-157 |
| C4 | ~147-149 |
| C5 | ~105-107 |
| C6 | ~151-153 |
| C8 | ~140-142 |
| N1-CH₃ | ~27-29 |
| N3-CH₃ | ~29-31 |
| N7-CH₂ | ~45-47 |
| -CH₂-NH- | ~40-42 |
| -NH-CH₂- | ~49-51 |
| -(CH₂)₁₄- | ~22-32 |
| -CH₃ | ~14-15 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
To definitively assign all signals and confirm the structure, 2D NMR experiments would be crucial:
COSY (Correlation Spectroscopy): Would establish proton-proton couplings within the same spin system, for example, confirming the connectivity of the methylene groups in the ethyl linker and along the hexadecyl chain.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This would be vital for confirming the connection of the ethylamino side chain to the N7 position of the theophylline ring, by observing a correlation between the N7-CH₂ protons and the C5 and C8 carbons of the theophylline core.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
HRMS is essential for determining the precise molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
Accurate Mass Determination
HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This experimental mass would be compared to the calculated theoretical mass for the chemical formula C₂₅H₄₅N₅O₂ to confirm the elemental composition.
Interactive Data Table: Predicted HRMS Data
| Ion | Calculated m/z |
| [C₂₅H₄₅N₅O₂ + H]⁺ | 448.3646 |
Fragmentation Pattern Interpretation for Structural Integrity
In addition to the molecular ion, the mass spectrum would show a series of fragment ions resulting from the breakdown of the parent molecule. The interpretation of this fragmentation pattern would provide further confirmation of the compound's structure. Expected key fragmentation pathways would include:
Cleavage of the C-N bond between the ethyl group and the hexadecylamine (B48584), leading to fragments corresponding to the theophylline-ethyl portion and the hexadecylamine portion.
Fragmentation within the hexadecyl chain, resulting in a series of losses of 14 Da (-CH₂- units).
Fragmentation of the theophylline ring itself.
Analysis of these fragments would allow for the verification of the structural integrity of Theophylline, 7-(2-(hexadecylamino)ethyl)-.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques are pivotal for the structural elucidation and characterization of pharmaceutical compounds. IR spectroscopy provides insights into the functional groups present, while UV-Vis spectroscopy offers information about the electronic structure and chromophores.
The infrared spectrum of "Theophylline, 7-(2-(hexadecylamino)ethyl)-" is expected to exhibit a combination of absorption bands corresponding to the theophylline core and the hexadecylaminoethyl side chain. The characteristic vibrational modes of theophylline's functional groups are well-established. orientjchem.orgresearchgate.net The presence of the long alkyl chain and the secondary amine in the N-7 substituent will introduce additional, distinguishable peaks.
The expected characteristic IR absorption bands are detailed in the table below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H (secondary amine) | 3300-3500 (weak-medium) | Stretching vibration of the secondary amine |
| C-H (alkane) | 2850-2960 (strong) | Symmetric and asymmetric stretching of CH₂ & CH₃ |
| C=O (amide) | 1650-1715 (strong) | Carbonyl stretching in the xanthine (B1682287) ring |
| C=N and C=C (imidazole ring) | 1550-1670 (medium) | Stretching vibrations within the purine system |
| C-N | 1020-1250 (medium) | Stretching vibrations |
The spectrum of the parent theophylline molecule typically shows characteristic peaks at approximately 3120 cm⁻¹ (N-H stretching of the imidazole ring, which would be absent in the N-7 substituted title compound), 1710 cm⁻¹ (C=O stretching), and 1664 cm⁻¹ (C=C stretching). researchgate.netresearchgate.net The introduction of the hexadecylaminoethyl group is predicted to add strong absorption bands in the 2850-2960 cm⁻¹ region due to the numerous C-H bonds in the hexadecyl chain and a weak to medium band for the N-H stretch of the secondary amine.
The UV-Vis spectrum of "Theophylline, 7-(2-(hexadecylamino)ethyl)-" will be dominated by the chromophoric system of the purine ring of theophylline. Theophylline in an acidic mobile phase typically exhibits absorption maxima at approximately 202 nm and 272 nm. sielc.com These absorptions are attributed to π → π* electronic transitions within the conjugated system of the xanthine core.
Substitution at the N-7 position with the 2-(hexadecylamino)ethyl group is not expected to significantly shift the main absorption maxima, as it is not directly conjugated with the purine chromophore. Therefore, the primary absorption wavelength for UV detection in chromatographic methods would remain in the vicinity of 272-275 nm. nih.govijcpa.in
The table below summarizes the expected electronic transitions.
| Chromophore | Wavelength (λmax) | Transition Type |
| Purine (Xanthine) Ring | ~272 nm | π → π |
| Purine (Xanthine) Ring | ~202 nm | π → π |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a cornerstone analytical technique for determining the purity and quantifying the amount of active pharmaceutical ingredients and their derivatives.
A robust reverse-phase HPLC (RP-HPLC) method can be developed for the analysis of "Theophylline, 7-(2-(hexadecylamino)ethyl)-". Given the nonpolar nature of the long hexadecyl chain, a C18 or C8 stationary phase would be appropriate. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Due to the compound's increased lipophilicity compared to theophylline, a higher proportion of the organic solvent would be required for elution. Isocratic elution would be suitable for routine purity checks and quantification. Detection would be optimally performed using a UV detector set at the λmax of the theophylline chromophore, around 272 nm. wisdomlib.orgnih.gov
A proposed set of HPLC parameters is outlined below.
| Parameter | Proposed Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water or Methanol:Water (e.g., 70:30 v/v) with pH adjustment |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 272 nm |
| Injection Volume | 10-20 µL |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Validation of such a method according to ICH guidelines would be necessary to ensure its accuracy, precision, linearity, and robustness for quality control purposes.
An analysis of the chemical structure of "Theophylline, 7-(2-(hexadecylamino)ethyl)-" reveals no chiral centers. The molecule is achiral. Therefore, the use of chiral HPLC for the assessment of enantiomeric purity is not applicable.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound to confirm its empirical formula. The molecular formula for "Theophylline, 7-(2-(hexadecylamino)ethyl)-" is C₂₅H₄₅N₅O₂. The theoretical elemental composition can be calculated based on its atomic weights.
The table below presents the expected elemental analysis data.
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 25 | 300.275 | 67.08 |
| Hydrogen | H | 1.008 | 45 | 45.36 | 10.13 |
| Nitrogen | N | 14.007 | 5 | 70.035 | 15.64 |
| Oxygen | O | 15.999 | 2 | 31.998 | 7.15 |
| Total | 447.668 | 100.00 |
Mechanistic Investigations at the Molecular and Subcellular Levels Excluding Clinical Outcomes
Molecular Recognition and Binding Mechanisms (In Vitro Studies)
In vitro studies have extensively characterized the molecular interactions of theophylline (B1681296), providing a framework for the potential binding mechanisms of its derivatives.
Theophylline is a well-known non-selective inhibitor of phosphodiesterase (PDE) enzymes. These enzymes are responsible for the degradation of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, theophylline leads to an accumulation of cAMP and cGMP, which in turn mediates various cellular responses. The bronchodilatory effects of theophylline are, in part, attributed to the inhibition of PDE3 and PDE4 in airway smooth muscle cells.
While theophylline inhibits multiple PDE isoforms, it does so with relatively low potency. It is considered a non-selective PDE inhibitor. Specific kinetic data for Theophylline, 7-(2-(hexadecylamino)ethyl)- on various PDE isoforms are not currently available. It is hypothesized that the addition of the hexadecylaminoethyl group at the 7-position could alter the potency and selectivity profile for different PDE isoforms compared to the parent theophylline molecule. However, without direct experimental evidence, this remains speculative.
Table 1: General Phosphodiesterase (PDE) Inhibition Profile of Theophylline (Parent Compound)
| PDE Isoform | General Effect of Theophylline Inhibition |
|---|---|
| PDE3 | Increased cAMP levels, leading to smooth muscle relaxation. |
| PDE4 | Increased cAMP levels, associated with anti-inflammatory effects. |
| PDE5 | Increased cGMP levels. |
| Other Isoforms | Theophylline exhibits broad but weak inhibition across other PDE isoforms. |
This table is based on the known activity of theophylline. The specific activity of Theophylline, 7-(2-(hexadecylamino)ethyl)- has not been determined.
Theophylline also functions as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3). Adenosine is a nucleoside that modulates various physiological processes by binding to these receptors. The antagonism of adenosine receptors by theophylline contributes to some of its physiological effects. For instance, antagonism of A1 receptors can lead to increased heart rate and central nervous system stimulation. The affinity of theophylline for the different adenosine receptor subtypes is in the low micromolar range.
Specific binding affinity data for Theophylline, 7-(2-(hexadecylamino)ethyl)- at the various adenosine receptor subtypes have not been reported. The large lipophilic hexadecylaminoethyl substituent at the 7-position may significantly influence the binding affinity and selectivity for the different AR subtypes.
Table 2: Adenosine Receptor Antagonism Profile of Theophylline (Parent Compound)
| Receptor Subtype | Binding Affinity (Ki) of Theophylline |
|---|---|
| A1 | ~13 µM |
| A2A | ~4 µM |
| A2B | ~15 µM |
| A3 | >100 µM |
This table presents approximate binding affinities for theophylline. The binding profile of Theophylline, 7-(2-(hexadecylamino)ethyl)- is unknown.
In recent years, a significant mechanism of action for theophylline has been identified as the activation of histone deacetylases (HDACs), particularly HDAC2. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. In inflammatory conditions, there is often a reduction in HDAC2 activity. Theophylline has been shown to restore HDAC2 activity, which is believed to be a key mechanism for its anti-inflammatory effects. This action appears to be independent of PDE inhibition and adenosine receptor antagonism.
There are no published studies investigating the effect of Theophylline, 7-(2-(hexadecylamino)ethyl)- on HDAC activity. It is plausible that this derivative could retain or even have enhanced HDAC activating properties, but this requires experimental verification.
Theophylline has been investigated for its interaction with other protein targets, although these are generally considered secondary to its effects on PDEs, adenosine receptors, and HDACs.
Ryanodine (B192298) Receptors (RyR): Ryanodine receptors are intracellular calcium channels. While some studies have explored the effects of methylxanthines on calcium signaling, direct, high-affinity binding of theophylline to ryanodine receptors has not been established as a primary mechanism of action.
GABA Receptors: GABAa receptors are the major inhibitory neurotransmitter receptors in the central nervous system. Some central nervous system effects of theophylline, such as anxiety and seizures at high doses, may be partly due to its interaction with GABAa receptors, where it can act as a non-competitive antagonist.
DNA Binding: Studies have investigated the interaction of aminophylline (B1665990), a 2:1 complex of theophylline and ethylenediamine, with DNA, suggesting a minor groove binding mode. The direct interaction of theophylline itself with DNA is less characterized and is not considered a primary mechanism for its main therapeutic effects.
No studies have been found that investigate the interaction of Theophylline, 7-(2-(hexadecylamino)ethyl)- with ryanodine receptors, GABA receptors, or its potential for DNA binding.
Cellular Pathway Modulation in Model Systems (In Vitro or Non-Human Cell Lines)
The molecular interactions of theophylline translate into the modulation of various cellular pathways, which have been studied in a range of in vitro and non-human cell line models.
A primary and well-established cellular effect of theophylline is the regulation of intracellular second messengers, most notably cyclic adenosine monophosphate (cAMP). By inhibiting phosphodiesterases, particularly PDE3 and PDE4, theophylline prevents the breakdown of cAMP, leading to its accumulation within the cell. Increased levels of cAMP activate protein kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cascade of cellular responses. These responses include smooth muscle relaxation, reduced inflammation, and modulation of immune cell function.
While it is highly probable that Theophylline, 7-(2-(hexadecylamino)ethyl)- also modulates intracellular cAMP levels due to its structural similarity to theophylline, the extent and specifics of this regulation have not been experimentally determined. The nature of the 7-position substituent could potentially influence its cell permeability and interaction with PDEs, thereby affecting the magnitude of cAMP elevation.
Signal Transduction Cascade Analysis (e.g., protein kinase activation/inhibition, specific protein phosphorylation)
Theophylline, the core structure of this compound, is known to modulate several signal transduction pathways, primarily through its action as a non-selective phosphodiesterase (PDE) inhibitor. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger. nih.gov The subsequent activation of Protein Kinase A (PKA) can lead to the phosphorylation of numerous downstream protein targets, including transcription factors like the cAMP response element-binding protein (CREB). nih.gov
For Theophylline, 7-(2-(hexadecylamino)ethyl)-, the long lipophilic hexadecyl chain would likely enhance its association with cellular membranes. This could lead to a higher localized concentration near membrane-bound signaling proteins, potentially modulating their activity. The specific effects on protein kinase activation or inhibition would depend on how this membrane anchoring influences the interaction of the theophylline moiety with its targets.
Table 1: Potential Protein Kinase Interactions This table is illustrative and based on the known mechanisms of theophylline.
| Kinase/Pathway | Predicted Effect of Theophylline Moiety | Potential Influence of Hexadecylaminoethyl Group |
|---|---|---|
| Protein Kinase A (PKA) | Activation (indirect via cAMP increase) | May enhance localized cAMP signaling near membranes. |
| ERK1/2 (MAPK) Pathway | Modulation reported for theophylline | Membrane localization could alter interaction with pathway components. |
| Phosphoinositide 3-kinase (PI3K) | Inhibition reported for theophylline | Lipophilic nature may facilitate interaction with lipid kinase. |
Modulation of Gene Expression via Transcription Factor Activity (e.g., NF-κB, beyond inflammatory responses)
Theophylline has been shown to influence gene expression by modulating the activity of key transcription factors. A primary example is its inhibitory effect on Nuclear Factor-kappa B (NF-κB). This action is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, theophylline prevents NF-κB's translocation to the nucleus, thereby downregulating the expression of its target genes.
The introduction of the 7-(2-(hexadecylamino)ethyl)- substituent could influence these processes. The significant increase in lipophilicity may alter the compound's subcellular distribution, potentially leading to accumulation in the nuclear membrane or endoplasmic reticulum, where components of the NF-κB signaling pathway reside. This altered localization could hypothetically enhance or modify its interaction with the upstream kinases that regulate IκBα phosphorylation and degradation. While the primary research on theophylline's NF-κB inhibition focuses on inflammation, this pathway also regulates genes involved in cell survival, proliferation, and differentiation, suggesting broader potential effects on gene expression.
Membrane Interaction Dynamics and Lipophilicity Profiling
The hexadecylaminoethyl moiety, a 16-carbon alkyl chain linked via an aminoethyl group, dramatically increases the lipophilicity of the theophylline molecule. This structural feature is expected to be the dominant factor governing its interaction with cellular membranes.
Studies on Lipid Bilayer Affinity and Partitioning in Model Membranes
Investigation of Compound Localization within Cellular Membranes (e.g., using fluorescent probes)
To experimentally determine the localization of this compound, a fluorescent tag could be chemically attached to the theophylline core or the terminus of the alkyl chain. Using fluorescence microscopy, one could then visualize its distribution within living cells. It is hypothesized that the compound would predominantly localize to lipid-rich structures, such as the plasma membrane, endoplasmic reticulum, and Golgi apparatus. The theophylline headgroup would likely be positioned near the polar headgroup region of the lipid bilayer, while the hexadecyl tail would be fully embedded within the hydrophobic acyl chain region.
Influence of the Hexadecylaminoethyl Moiety on Membrane Permeation Mechanisms (theoretical)
The mechanism of membrane permeation for this compound is theorized to be passive diffusion, driven by its high lipophilicity. The hexadecylaminoethyl moiety would act as a membrane anchor. The initial step of permeation would involve the insertion of this lipid tail into the outer leaflet of the plasma membrane. The subsequent translocation of the more polar theophylline headgroup across the bilayer would be the rate-limiting step. Once inside the cell, the compound would readily partition into the membranes of various organelles, with the long alkyl chain significantly slowing its rate of desorption back into the aqueous cytosol. This "trapping" effect within membranes would be a key feature of its pharmacokinetic profile at the cellular level.
Structure-Activity Relationship (SAR) Derivations and Pharmacophore Modeling
Structure-activity relationship (SAR) studies on 7-substituted theophylline derivatives have shown that modifications at this position can significantly impact pharmacological activity, such as bronchodilator effects. nih.govnih.gov The size, shape, and physicochemical properties of the substituent at the 7-position are critical.
For Theophylline, 7-(2-(hexadecylamino)ethyl)-, the SAR is dictated by two key components:
The Theophylline Core: Responsible for the foundational pharmacological activity, such as PDE inhibition.
The 7-Substituent: The hexadecylaminoethyl group primarily serves to increase lipophilicity and modulate the compound's disposition and membrane interaction.
A pharmacophore model for this class of compounds would include key features essential for biological activity. dovepress.comnih.govdergipark.org.tr This model would be generated based on the three-dimensional arrangement of these features.
Table 2: Hypothetical Pharmacophore Features for Theophylline, 7-(2-(hexadecylamino)ethyl)- This table illustrates a potential pharmacophore model based on the compound's structure.
| Feature | Description | Inferred Role |
|---|---|---|
| Hydrogen Bond Acceptor (x2) | Oxygen atoms on the xanthine (B1682287) core. | Interaction with receptor binding sites. |
| Aromatic Ring | The imidazole (B134444) ring of the purine (B94841) structure. | Potential π-π stacking interactions. |
| Hydrophobic Group | The hexadecyl (C16) alkyl chain. | Membrane anchoring; interaction with hydrophobic pockets. |
| Positive Ionizable Group | The secondary amine in the ethylamino linker (at physiological pH). | Potential electrostatic interactions. |
This pharmacophore model suggests that an active compound requires the specific electronic features of the theophylline ring for receptor interaction, combined with a significant hydrophobic tail to ensure membrane association. The length and nature of the linker between these two domains would also be a critical parameter in optimizing activity. researchgate.net
Correlation of Structural Features with Mechanistic Interactions
The structure of "Theophylline, 7-(2-(hexadecylamino)ethyl)-" can be dissected into two primary components: the theophylline core and the long alkylaminoethyl side chain at the N7 position.
Theophylline Core: The 1,3-dimethylxanthine structure is fundamental to its primary mechanisms of action. This purine analog is responsible for the non-selective inhibition of phosphodiesterase (PDE) isozymes, leading to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP). drugbank.commdpi.com This increase in cAMP in airway smooth muscle cells is believed to mediate bronchodilation. drugs.com Furthermore, the theophylline core is a known antagonist of adenosine receptors (A1, A2A, and A2B), which contributes to its various pharmacological effects, including the prevention of adenosine-mediated bronchoconstriction. drugbank.compatsnap.com The core structure also plays a role in the activation of histone deacetylase-2 (HDAC2), which is linked to its anti-inflammatory properties by suppressing the transcription of inflammatory genes. drugbank.commdpi.com
7-(2-(hexadecylamino)ethyl)- Side Chain: The introduction of a long, lipophilic hexadecylaminoethyl chain at the N7 position is expected to significantly alter the compound's physicochemical properties and, consequently, its mechanistic interactions. This substantial lipophilic tail would likely enhance the molecule's affinity for lipid bilayers, potentially influencing its interaction with membrane-bound proteins such as G-protein coupled receptors (like adenosine receptors) and ion channels. The long alkyl chain could also facilitate partitioning into hydrophobic pockets of target enzymes, potentially altering its binding affinity and selectivity for different PDE isoforms compared to theophylline. The secondary amine in the linker provides a site for potential hydrogen bonding, which could further influence target engagement.
Identification of Key Pharmacophoric Elements Influencing Target Engagement
The key pharmacophoric elements of "Theophylline, 7-(2-(hexadecylamino)ethyl)-" are a combination of those inherent to the theophylline scaffold and new features introduced by the side chain.
Xanthine Scaffold: The bicyclic purine-like structure with its carbonyl groups and imidazole ring nitrogen atoms is crucial for its interaction with the active sites of PDEs and adenosine receptors. The methyl groups at the N1 and N3 positions are also important for its activity and metabolic stability. nih.gov
N7-Substituent: The nature of the substituent at the N7 position is a critical determinant of the molecule's pharmacological profile. In "Theophylline, 7-(2-(hexadecylamino)ethyl)-", this substituent introduces several key features:
Lipophilic Tail: The C16 hexadecyl chain is a dominant feature that dramatically increases the lipophilicity of the molecule. This is expected to influence its absorption, distribution, and ability to cross cell membranes.
Flexible Linker: The ethylamino linker provides flexibility, allowing the lipophilic tail to adopt various conformations, which may be advantageous for fitting into specific binding pockets.
Basic Nitrogen: The secondary amine introduces a basic center, which will be protonated at physiological pH. This positive charge can form ionic interactions or hydrogen bonds with acidic residues in target proteins, potentially enhancing binding affinity.
The combination of the flat, aromatic xanthine core and the long, flexible, lipophilic side chain with a basic center creates a molecule with amphipathic properties. This could lead to unique interactions at the molecular level, possibly favoring targets located within or near cellular membranes.
Comparative Analysis with Other Theophylline Derivatives with Varied Side Chains
The pharmacological activity of theophylline derivatives is highly dependent on the nature of the substituent at the N7 position. A comparative analysis highlights the potential unique properties of the 7-(2-(hexadecylamino)ethyl)- derivative.
| Compound Name | N7-Substituent | Key Structural Feature | Anticipated Impact on Mechanism |
| Theophylline | -H | Unsubstituted | Baseline PDE inhibition and adenosine receptor antagonism. drugs.comdrugbank.com |
| 7-Ethyltheophylline | -CH2CH3 | Short alkyl chain | Modest increase in lipophilicity compared to theophylline. |
| 7-(2-Aminoethyl)theophylline (B3051640) | -CH2CH2NH2 | Short, polar, basic chain | Increased polarity and a primary amine for interactions. nih.gov |
| 7-(β-Hydroxyethyl)theophylline (Etofylline) | -CH2CH2OH | Short, polar, neutral chain | Increased polarity and hydrogen bonding capability. caymanchem.com |
| Theophylline, 7-(2-(hexadecylamino)ethyl)- | -CH2CH2NH(CH2)15CH3 | Long, lipophilic, basic chain | Significant increase in lipophilicity, potential for enhanced membrane interaction and hydrophobic pocket binding. |
As illustrated in the table, shorter and more polar substituents, such as in 7-(2-aminoethyl)theophylline and 7-(β-hydroxyethyl)theophylline, tend to increase the water solubility of the parent compound. nih.govcaymanchem.com In contrast, the long hexadecyl chain in "Theophylline, 7-(2-(hexadecylamino)ethyl)-" would drastically decrease its aqueous solubility while significantly enhancing its lipophilicity. This structural difference is the most critical factor in predicting its unique mechanistic profile. While other derivatives may primarily interact with the soluble domains of enzymes, the pronounced lipophilicity of the hexadecyl derivative suggests a greater propensity for interactions within the lipid bilayer of cell membranes or with hydrophobic regions of proteins that are not accessible to more polar derivatives. This could potentially lead to a different spectrum of activity, possibly with a longer duration of action due to sequestration in lipidic compartments, or novel interactions with membrane-associated signaling proteins. Quantitative structure-activity relationship (QSAR) studies on other 7-substituted theophylline derivatives have shown that physicochemical parameters related to the side chain are crucial for their activity. nih.gov
Computational Chemistry and in Silico Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding potential ligand-target interactions.
The parent compound, theophylline (B1681296), is known to interact with several targets, including adenosine (B11128) receptors and phosphodiesterases (PDEs). drugbank.com Docking studies on theophylline derivatives have explored their interactions with targets like the beta-2 adrenergic receptor and c-Met kinase. najah.edunih.gov For "Theophylline, 7-(2-(hexadecylamino)ethyl)-", the binding mode would be fundamentally dictated by its amphipathic nature.
The theophylline moiety would likely anchor the molecule to the receptor's active site through interactions similar to those of the parent compound, such as hydrogen bonds and π-π stacking. However, the long, hydrophobic hexadecyl tail would necessitate a large, complementary hydrophobic pocket or channel within the receptor. Putative targets would therefore include receptors with deep binding grooves capable of accommodating this lipid-like chain. The binding orientation would seek to maximize favorable hydrophobic interactions along the chain while positioning the polar theophylline headgroup in a region with complementary polar or charged residues.
Binding affinity, often expressed as a docking score or in energy units (e.g., kcal/mol), quantifies the strength of the interaction between a ligand and its target. Studies on theophylline crystal forms have calculated interaction energies for hydrogen bonds and π-π stacking, with hydrogen bond energies in a theophylline dimer calculated to be -15.2 kJ mol-1. worktribe.com For novel ligands docked against the beta-2 adrenergic receptor, strong binding scores have been reported in the range of -6.12 to -6.31 kcal/mol. najah.edu
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide insight into the electronic properties of a molecule, which govern its reactivity and interaction capabilities. imanagerpublications.compmf.unsa.ba
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net DFT calculations on theophylline have determined its HOMO-LUMO energy gap to be approximately 5.00 eV to 5.14 eV. imanagerpublications.compmf.unsa.ba The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. imanagerpublications.com
| Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) |
|---|---|---|---|---|
| DFT/B3LYP/6-31G | -6.284 | -1.285 | 5.000 | Not Reported |
| DFT/B3LYP/6-31G** | -6.084 | -0.965 | 5.118 | Not Reported |
| B3LYP/6-31G* | Not Reported | Not Reported | 5.14 | 2.57 |
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). deeporigin.comyoutube.com For theophylline, MEP maps show negative electrostatic potentials around the oxygen atoms of the carbonyl groups and one of the imidazole (B134444) nitrogen atoms, indicating these are sites for electrophilic attack or hydrogen bond acceptance. imanagerpublications.com Positive potentials are found near the hydrogen atom on the N7-position (if unsubstituted) and the methyl hydrogens. imanagerpublications.com
In "Theophylline, 7-(2-(hexadecylamino)ethyl)-", the MEP of the theophylline headgroup would be similar, with electronegative oxygen atoms acting as key interaction sites. The secondary amine in the linker would also present a distinct electrostatic feature. The most striking feature of the derivative's MEP map, however, would be the large, extended region of near-neutral potential corresponding to the nonpolar hexadecyl chain. This reinforces the importance of hydrophobic and van der Waals interactions for this molecule.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed information on conformational flexibility and the stability of ligand-receptor complexes. nih.govchemrxiv.org MD simulations have been used to study the binding of theophylline to RNA aptamers, revealing the importance of conformational changes in the receptor to accommodate the ligand. chemrxiv.org
For a molecule as flexible as "Theophylline, 7-(2-(hexadecylamino)ethyl)-", MD simulations are essential for a comprehensive conformational analysis. The hexadecyl chain has a vast number of rotatable bonds, leading to a complex conformational landscape. MD simulations would be critical to:
Explore Conformational Space: Identify low-energy conformations of the molecule in different environments (e.g., in solution versus in a binding site).
Analyze Flexibility: Quantify the flexibility of the alkyl chain and its influence on the orientation of the theophylline headgroup.
Validate Docking Poses: Assess the stability of predicted binding modes from molecular docking over time. Simulations can confirm whether a docked pose is maintained or if the ligand undergoes significant conformational changes within the binding pocket. ni.ac.rsnih.gov
The conformational freedom of the long alkyl chain is a defining characteristic of "Theophylline, 7-(2-(hexadecylamino)ethyl)-", and understanding its dynamic behavior is key to predicting its biological interactions.
Exploration of Dynamic Behavior in Solution and Membrane Environments
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like Theophylline, 7-(2-(hexadecylamino)ethyl)-, which possesses both a polar theophylline headgroup and a long, nonpolar hexadecyl tail, MD simulations are particularly crucial for understanding its behavior in different biological environments, such as aqueous solution and lipid membranes.
In an aqueous environment, simulations can predict how the hydrophobic hexadecyl chain influences the molecule's solubility and aggregation properties. The long alkyl chain would likely lead to the formation of micelles or aggregates to minimize unfavorable interactions with water.
Of greater pharmacological interest is the interaction with cell membranes. The majority of drug targets are associated with biomembranes, and the membrane itself can play a role in drug action. nih.gov MD simulations can model how Theophylline, 7-(2-(hexadecylamino)ethyl)- partitions into and behaves within a lipid bilayer. It is hypothesized that the polar theophylline group would anchor at the lipid-water interface, while the lipophilic hexadecyl tail would insert into the hydrophobic core of the membrane. nih.gov This interaction could alter membrane properties, such as fluidity and thickness, and would determine the orientation and availability of the molecule to interact with membrane-bound protein targets. researchgate.net
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for Theophylline, 7-(2-(hexadecylamino)ethyl)- in a DPPC Bilayer
| Parameter | Value/Condition | Purpose |
|---|---|---|
| System Composition | 1 molecule of Theophylline derivative, 128 DPPC lipids, ~15,000 water molecules | To simulate the interaction of a single drug molecule with a model cell membrane. |
| Force Field | CHARMM36m | An empirical set of parameters to describe the potential energy of the system's particles. |
| Simulation Time | 500 nanoseconds (ns) | To allow sufficient time for the molecule to equilibrate and interact with the membrane. |
| Temperature | 310 K (37 °C) | To simulate physiological temperature. |
This interactive table presents a typical setup for an MD simulation to study drug-membrane interactions. The data is representative of standard practices in the field.
Ligand-Protein Complex Stability and Flexibility Analysis
Once a ligand binds to its protein target, the stability and dynamics of the resulting complex are critical for its biological effect. MD simulations are used to assess the stability of a ligand in the binding pocket and to analyze the flexibility of both the ligand and the protein. researchgate.net Theophylline is known to target several proteins, including phosphodiesterases (PDEs) and adenosine receptors. nih.govmdpi.com
To study the complex of Theophylline, 7-(2-(hexadecylamino)ethyl)- with a target protein, the ligand would first be docked into the protein's active site using molecular docking software. This docked pose then serves as the starting point for an MD simulation. Key metrics are analyzed to understand the complex's behavior over time:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of atomic positions in the protein backbone and the ligand over the course of the simulation, compared to a reference structure. A stable, low RMSD value suggests that the complex is not undergoing major conformational changes and that the ligand remains securely bound. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues (or atoms in the ligand) to identify flexible regions. High RMSF values in certain protein loops might indicate conformational changes necessary for binding or function, while high fluctuation of the ligand could suggest an unstable binding mode.
Hydrogen bonds are often essential for structural stability in protein-ligand complexes. researchgate.net Analysis of the simulation trajectory would involve monitoring the persistence of hydrogen bonds and other non-covalent interactions (like hydrophobic contacts from the hexadecyl chain) between the ligand and the protein. A stable complex is typically characterized by persistent interactions throughout the simulation. researchgate.net
Table 2: Representative Data from a Ligand-Protein Complex Stability Simulation
| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) | Number of H-Bonds |
|---|---|---|---|
| 0 | 0.0 | 0.0 | 4 |
| 50 | 1.2 | 0.8 | 3 |
| 100 | 1.4 | 0.9 | 3 |
| 150 | 1.3 | 1.1 | 4 |
This interactive table illustrates the type of data generated from an MD simulation to assess complex stability. Stable RMSD values and persistent hydrogen bonds indicate a stable binding interaction.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Mechanistic Predictors
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are powerful predictive tools in drug design, allowing researchers to estimate the activity of novel compounds before they are synthesized. mdpi.com The development of a robust QSAR model for a series of 7-substituted theophylline derivatives, including Theophylline, 7-(2-(hexadecylamino)ethyl)-, could provide valuable insights into the structural requirements for a desired biological effect, such as inhibiting a specific enzyme. nih.govresearchgate.net
Selection and Calculation of Appropriate Molecular Descriptors (e.g., topological, electronic, steric)
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. nih.gov For a diverse set of theophylline derivatives, a wide range of descriptors would be calculated to capture the structural variations responsible for differences in activity. These descriptors are typically categorized as follows:
Topological (or 2D) Descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular size, shape, and branching. Examples include the Molecular Weight (MW) and connectivity indices.
Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net These are critical for describing electrostatic and hydrogen bonding interactions.
Steric (or 3D) Descriptors: These relate to the three-dimensional shape of the molecule. Examples include molar refractivity (MR), which relates to molecular volume, and surface area parameters. researchgate.net
Hydrophobic Descriptors: These describe the lipophilicity of a molecule, which is crucial for membrane permeation and interaction with hydrophobic binding pockets. The most common descriptor is LogP, the logarithm of the partition coefficient between octanol (B41247) and water. researchgate.net
For Theophylline, 7-(2-(hexadecylamino)ethyl)-, the long alkyl chain would significantly impact descriptors related to size, shape, and hydrophobicity.
| Quantum Chemical | E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. researchgate.net | Important for charge-transfer interactions. |
This interactive table details various classes of molecular descriptors and their specific relevance to the structural features of the target compound.
Statistical Validation and Predictive Power Assessment of QSAR Models
Once descriptors are calculated for a set of molecules with known biological activities, statistical methods are used to build and validate the QSAR model. A common approach is Multiple Linear Regression (MLR), which generates a linear equation relating the most relevant descriptors to activity. researchgate.net
Validation is a critical step to ensure the model is robust and has predictive power for new compounds. jetir.org It is not enough for a model to simply fit the data it was trained on; it must be able to accurately predict the activity of molecules not used in its development. nih.gov Key statistical parameters used for validation include:
Internal Validation: This assesses the stability and robustness of the model using only the training set data. The most common method is leave-one-out cross-validation, which yields the cross-validated correlation coefficient (Q² or R²cv). A high Q² value (typically > 0.5) indicates good internal predictivity. researchgate.net
External Validation: This is the most stringent test of a model's predictive ability. nih.gov The model, built using the training set, is used to predict the activity of an independent test set of compounds. The predictive power is measured by the predictive R² (R²pred). A value > 0.6 is generally considered indicative of a good predictive model. mdpi.com
Additional statistical metrics, such as the coefficient of determination (R²), adjusted R² (R²adj), and Root Mean Square Error (RMSE), are also used to evaluate the model's goodness-of-fit and accuracy. researchgate.netresearchgate.net A statistically robust and validated QSAR model can then be confidently used to predict the activity of new theophylline derivatives and guide the design of more potent compounds.
Table 4: Common Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Acceptable Value | Description |
|---|---|---|---|
| Coefficient of Determination | R² | > 0.6 | Measures the fraction of the total variance in the observed activity that is explained by the model. researchgate.net |
| Cross-validated R² | Q² | > 0.5 | A measure of the model's internal predictive ability, obtained through cross-validation. researchgate.net |
| Predictive R² (for test set) | R²pred | > 0.6 | Measures the model's ability to predict the activity of an external set of compounds. mdpi.com |
This interactive table summarizes the key statistical metrics used to validate a QSAR model, along with their generally accepted threshold values for a reliable model.
Advanced Applications As a Research Tool or Material Component Non Therapeutic
Development as a Molecular Probe for Biophysical Studies
The unique structure of Theophylline (B1681296), 7-(2-(hexadecylamino)ethyl)- makes it a promising candidate for development as a molecular probe to investigate biological systems. Its amphiphilic character could allow it to interact with and report on the properties of cellular membranes and other biological interfaces.
Synthesis of Fluorescently-Tagged Analogues for Live-Cell Imaging
Live-cell imaging is a powerful technique for observing dynamic processes within living cells. nih.gov Fluorescent probes are essential tools in this field, and theophylline derivatives have been successfully modified with fluorescent tags for use in applications such as immunoassays. acs.org
For Theophylline, 7-(2-(hexadecylamino)ethyl)-, a fluorescent tag could be chemically attached to the theophylline core or the ethylamino linker. The resulting fluorescent analogue would be a valuable tool for various live-cell imaging studies. The long hexadecyl chain would likely drive the probe to associate with lipid-rich environments, such as the cell membrane or the membranes of organelles like the endoplasmic reticulum or Golgi apparatus.
Potential applications of a fluorescently-tagged analogue could include:
Membrane Dynamics Studies: The probe could be used to monitor changes in membrane fluidity, lipid raft formation, and membrane trafficking events.
Cellular Uptake and Distribution: Researchers could visualize the pathway of uptake and the ultimate subcellular localization of this amphiphilic molecule.
High-Throughput Screening: A fluorescent version could be used in screening assays to identify proteins or other molecules that interact with the theophylline scaffold.
The choice of fluorophore would be critical and could be selected from a wide range of available dyes to suit the specific experimental requirements, such as excitation and emission wavelengths, photostability, and sensitivity to the local environment.
Incorporation of Spin Labels for Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique uniquely suited for studying the structure and dynamics of molecules containing unpaired electrons. nih.gov By attaching a stable radical, or "spin label," to a molecule of interest, EPR can provide detailed information about the molecule's local environment, mobility, and distance to other spin labels. researchgate.net
A spin-labeled version of Theophylline, 7-(2-(hexadecylamino)ethyl)- could be synthesized by incorporating a nitroxide spin label. This could potentially be achieved by modifying the ethylamino group or by attaching a spin-labeled fatty acid analogue to the theophylline core. Once incorporated into a biological system, such as a lipid bilayer or a protein-lipid complex, the EPR spectrum of the spin label would report on:
Rotational and Translational Diffusion: The mobility of the probe within a membrane, providing insights into local viscosity.
Environmental Polarity: The polarity of the probe's immediate surroundings.
Intermolecular Interactions: Proximity to other spin-labeled molecules or paramagnetic centers.
This approach would be particularly valuable for studying the interactions of the hexadecyl chain with the hydrophobic core of cell membranes or for probing the structure of protein-binding sites that accommodate such amphiphilic molecules.
Integration into Supramolecular Assemblies or Nanomaterials
The amphiphilic nature of Theophylline, 7-(2-(hexadecylamino)ethyl)- strongly suggests its potential for use in the bottom-up fabrication of novel supramolecular assemblies and nanomaterials. taylorfrancis.com
Investigation of Self-Assembly Properties due to Hydrophobic Chain
Molecules with a hydrophilic head and a long hydrophobic tail, known as amphiphiles, are known to self-assemble in aqueous environments into a variety of ordered structures, such as micelles, vesicles, and nanofibers. nih.govnih.gov This self-assembly is driven by the hydrophobic effect, which minimizes the unfavorable interactions between the hydrophobic tails and water.
Theophylline, 7-(2-(hexadecylamino)ethyl)- fits this molecular archetype perfectly. It is predicted that in an aqueous solution above a certain critical concentration, this molecule would spontaneously form supramolecular structures. The specific morphology of these assemblies would depend on factors such as concentration, temperature, pH, and ionic strength.
| Temperature | Could influence the fluidity of the hydrophobic core and potentially trigger phase transitions. | Thermo-responsive material. |
The study of these self-assembly properties would be a rich area of research, with potential for creating novel nanostructured materials.
Application in the Design of Responsive Materials or Scaffolds (e.g., for biosensing components)
The self-assembled structures formed by Theophylline, 7-(2-(hexadecylamino)ethyl)- could serve as scaffolds for the creation of "smart" or responsive materials. mdpi.com These materials could be designed to change their properties in response to specific stimuli.
For example, theophylline is known to bind specifically to certain RNA aptamers. nih.gov A supramolecular assembly, such as a vesicle, formed from Theophylline, 7-(2-(hexadecylamino)ethyl)- could be designed to encapsulate a payload, such as a dye or a drug. The presence of the specific RNA aptamer could then trigger a disruption of the vesicle structure and the release of its contents. This could form the basis of a highly specific biosensor or a targeted delivery system.
Furthermore, the theophylline moiety itself can be a key component in electrochemical biosensors, where it can interact with carbon nanomaterials and other sensor components. nih.govrsc.org The self-assembly properties of the hexadecyl derivative could be exploited to create organized layers of theophylline on an electrode surface, potentially enhancing the sensitivity and selectivity of the sensor.
Role as a Synthetic Precursor for Novel Compound Library Generation
In medicinal chemistry, theophylline is considered a "privileged scaffold," meaning that its chemical structure is recurrently found in compounds with diverse biological activities. rsc.org The synthesis of libraries of theophylline derivatives is a common strategy in the search for new therapeutic agents. nih.govnih.govresearchgate.net
Theophylline, 7-(2-(hexadecylamino)ethyl)- can serve as a versatile precursor for the generation of novel compound libraries. The core structure offers several points for chemical modification:
The Theophylline Core: The C8 position of the purine (B94841) ring is a common site for substitution, allowing for the introduction of a wide variety of chemical groups. derpharmachemica.com
The Linker and Chain: The secondary amine in the linker could be further functionalized, or the length and nature of the alkyl chain could be varied.
Starting from this compound or its synthetic intermediates, combinatorial chemistry approaches could be used to rapidly generate a large number of structurally related molecules. researchgate.net These libraries could then be screened for a wide range of biological activities or for specific material properties.
Table 2: Potential Modifications for Compound Library Generation
| Modification Site | Type of Reaction | Potential New Functionalities |
|---|---|---|
| C8-position of Theophylline | Halogenation followed by cross-coupling reactions | Introduction of aryl, heteroaryl, or alkynyl groups. |
| Secondary Amine | Acylation, alkylation, sulfonylation | Creation of amides, tertiary amines, sulfonamides. |
| Hexadecyl Chain | Introduction of functional groups along the chain | Alteration of hydrophobicity, introduction of reactive handles. |
This strategy leverages the known biological relevance of the theophylline scaffold while exploring the chemical space associated with amphiphilic structures.
Derivatization at the Hexadecylaminoethyl Moiety
The hexadecylaminoethyl moiety of Theophylline, 7-(2-(hexadecylamino)ethyl)- presents a reactive site that could be exploited for further chemical modifications. The secondary amine in this side chain is a prime target for a variety of chemical reactions, allowing for the synthesis of a diverse library of new derivatives.
Potential Derivatization Reactions:
Acylation: The secondary amine can be readily acylated using acyl chlorides or anhydrides to introduce a range of functional groups. This could be used to attach reporter molecules, polymers, or other moieties of interest.
Alkylation: Further alkylation of the secondary amine could introduce additional alkyl chains, potentially altering the solubility and self-assembly properties of the molecule.
Sulfonylation: Reaction with sulfonyl chlorides would yield sulfonamides, which are known for their diverse chemical and biological properties.
These potential derivatizations are summarized in the table below.
| Reaction Type | Reagent Class | Resulting Functional Group | Potential Application of Derivative |
| Acylation | Acyl chlorides, Anhydrides | Amide | Attachment of functional moieties |
| Alkylation | Alkyl halides | Tertiary amine | Modification of physical properties |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Introduction of new chemical features |
This table presents theoretical derivatization possibilities and their potential applications based on general chemical principles, as specific research on Theophylline, 7-(2-(hexadecylamino)ethyl)- is not available.
Modular Synthesis of Complex Molecular Architectures
The structure of Theophylline, 7-(2-(hexadecylamino)ethyl)- lends itself to being a versatile building block in the modular synthesis of more complex molecular architectures. The combination of the rigid, planar theophylline core and the flexible, functionalizable hexadecylaminoethyl tail allows for the construction of sophisticated supramolecular structures.
The bifunctional nature of this molecule—hydrophilic theophylline head and a long hydrophobic alkyl chain—suggests its potential use in the formation of micelles, vesicles, or monolayers. The terminal amine on the ethyl chain provides a point for covalent linkage to other molecules, enabling the creation of larger, well-defined assemblies. For instance, it could be incorporated into dendrimers, polymers, or surface-grafted materials, where the theophylline unit could introduce specific recognition or electronic properties.
Application in Biosensor Development (as a recognition element or signaling molecule)
While research on the specific use of Theophylline, 7-(2-(hexadecylamino)ethyl)- in biosensors is not available, theophylline itself is a well-known target for biosensing applications. Aptamers and antibodies that specifically recognize theophylline have been developed and utilized in various sensor platforms.
The Theophylline, 7-(2-(hexadecylamino)ethyl)- molecule could potentially be used in two main capacities in biosensor development:
As a Recognition Element: The molecule could be immobilized on a sensor surface to act as a recognition element for capturing specific analytes that have an affinity for the hexadecylaminoethyl moiety or the theophylline core. The long alkyl chain would facilitate immobilization on hydrophobic surfaces or integration into lipid bilayers.
As a Signaling Molecule: If a suitable signaling mechanism could be devised, the molecule could act as a signaling probe. For example, changes in the local environment upon binding of a target analyte to the hexadecylaminoethyl group could potentially be detected through changes in the electrochemical or optical properties of the theophylline core.
It is important to reiterate that these applications are speculative and based on the chemical structure of Theophylline, 7-(2-(hexadecylamino)ethyl)-. Experimental validation is necessary to confirm these potential uses.
Future Research Trajectories and Methodological Innovations
Exploration of Novel and Sustainable Synthetic Pathways for Theophylline (B1681296) Derivatives
The synthesis of theophylline derivatives is moving towards more environmentally benign and efficient methods. rsc.org Green chemistry principles are increasingly being applied to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. rsc.org One promising approach involves using theophylline itself as a biodegradable and effective catalyst in various multicomponent reactions. rsc.org For instance, Theophylline Hydrogen Sulfate has been successfully used as a reusable, solid acid catalyst for synthesizing complex organic molecules in an aqueous ethanol (B145695) solvent system, offering benefits like short reaction times and excellent product yields under safe conditions. tandfonline.com
Microwave-assisted synthesis represents another significant advancement, offering shorter reaction times and improved yields compared to conventional heating methods for creating new theophylline derivatives. nih.gov Researchers have also explored one-pot synthesis methods which streamline the process by combining multiple reaction steps into a single procedure, thereby increasing efficiency and reducing waste. nih.gov These innovative strategies could be adapted for the synthesis of Theophylline, 7-(2-(hexadecylamino)ethyl)-, potentially leading to more cost-effective and sustainable production methods.
Table 1: Comparison of Synthetic Methodologies for Theophylline Derivatives
| Methodology | Key Features | Advantages | Potential for Sustainability |
|---|---|---|---|
| Catalysis with Theophylline Hydrogen Sulfate | Uses a theophylline-based solid acid catalyst. tandfonline.com | Reusable catalyst, high yields, environmentally safe solvent system (aqueous ethanol). tandfonline.com | High |
| Microwave-Assisted Synthesis | Employs microwave radiation to accelerate reactions. nih.gov | Drastically reduced reaction times (minutes vs. hours), often higher yields. nih.gov | Moderate (Energy efficiency) |
| One-Pot Synthesis | Combines multiple synthetic steps into a single reaction vessel. nih.gov | Increased efficiency, reduced solvent waste, less purification required. nih.gov | High |
| Traditional Multi-Step Synthesis | Involves sequential reactions with isolation of intermediates. nih.govmdpi.com | Well-established and understood pathways. | Low to Moderate |
Development of High-Throughput Screening Methodologies for Mechanistic Elucidation (In Vitro)
To understand how Theophylline, 7-(2-(hexadecylamino)ethyl)- functions at a molecular level, high-throughput screening (HTS) offers a powerful approach. HTS allows for the rapid testing of thousands of compounds to identify their biological activity and elucidate their mechanism of action. nih.govyu.edu This technology is crucial for moving beyond traditional pharmacology and identifying the specific molecular targets of novel derivatives. mdpi.com
For a compound like Theophylline, 7-(2-(hexadecylamino)ethyl)-, both biochemical and cell-based HTS assays would be valuable.
Biochemical Assays: These in vitro tests could screen the compound against a panel of known enzymes, such as various phosphodiesterases (PDEs), to see if it retains the known inhibitory activity of theophylline or possesses a new target profile. nih.govdrugbank.comnih.gov For example, a malachite green-based spectrophotometric assay has been used to validate the potency of xanthine (B1682287) derivatives against PDE9A. nih.gov
Cell-Based Assays: These assays use living cells to assess the compound's effect on a specific cellular phenotype or pathway. mdpi.com For instance, cancer cell lines could be used to screen for antiproliferative activity, as has been done for other novel theophylline derivatives. nih.gov Automated microscopy and flow cytometry can be integrated into HTS platforms to quantify cellular responses, such as apoptosis or changes in the cell cycle, providing deeper mechanistic insights. mdpi.com
The development of these HTS methodologies allows for the efficient characterization of large libraries of derivatives, accelerating the identification of compounds with desired biological effects and a clear understanding of their molecular interactions. nih.gov
Integration of Multi-Omics Data in Understanding Mechanistic Impact in Complex Biological Systems (e.g., transcriptomics, proteomics in cell models)
To gain a comprehensive, system-level understanding of the biological impact of Theophylline, 7-(2-(hexadecylamino)ethyl)-, integrating multiple "omics" technologies is a key future direction. nih.gov This approach moves beyond a single target to create a holistic view of the cellular response to the compound.
Transcriptomics: Using techniques like RNA-sequencing, researchers can analyze the expression of thousands of genes simultaneously in cell models treated with the compound. nih.gov This can reveal which genetic pathways are activated or suppressed, offering clues about the compound's mechanism of action. For example, transcriptomic analysis of lung tissue has been used to understand the effects of aminophylline (B1665990) in the context of complex diseases. nih.gov
Proteomics: This involves the large-scale study of proteins. Single-cell proteomics, for instance, can provide detailed analysis of protein expression changes within individual cells following treatment. nih.gov This is crucial because proteins are often the direct targets of drugs and are the functional machinery of the cell. nih.gov
Metabolomics: This technique profiles the small-molecule metabolites within a cell or biological system, providing a functional readout of cellular activity. nih.gov
By integrating these datasets, researchers can build a more complete picture of the compound's effects. nih.gov For instance, an observed change in gene expression (transcriptomics) can be correlated with changes in corresponding protein levels (proteomics) and subsequent alterations in metabolic pathways (metabolomics). This multi-omics approach is essential for understanding the complex, pleiotropic effects of a novel compound within a biological system. nih.govnih.gov
Application of Advanced Biophysical Characterization Techniques (e.g., single-molecule studies)
To dissect the precise molecular interactions of Theophylline, 7-(2-(hexadecylamino)ethyl)- with its biological targets, advanced biophysical techniques are indispensable. These methods provide high-resolution information on the structural and dynamic properties of molecules.
Femtosecond fluorescence spectroscopy, for example, has been used to study the excited-state dynamics of various methylated xanthines. mdpi.com Such techniques can reveal subtle details about the molecule's behavior on extremely short timescales, which can be influenced by its interaction with a target protein. mdpi.com While these studies have shown that the core fluorescence properties of xanthines are not dramatically influenced by methyl substitutions, the addition of a long hexadecylaminoethyl chain could introduce new biophysical behaviors worth investigating. mdpi.com
Other potential techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the three-dimensional structure of the compound in solution and to map its binding interface with a target protein.
Surface Plasmon Resonance (SPR): To measure the real-time kinetics of binding and dissociation between the compound and its target, providing quantitative data on affinity and binding stability.
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, such as enthalpy and entropy, which can provide insight into the forces driving the interaction.
These advanced methods provide a granular view of the molecular interactions that underpin a compound's biological activity, complementing the broader systems-level data from omics studies.
Leveraging Artificial Intelligence and Machine Learning for Predictive Modeling in De Novo Design
Predictive modeling can be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): ML algorithms can be trained on existing data for known theophylline derivatives to build models that predict the biological activity or physicochemical properties of new, unsynthesized compounds based solely on their chemical structure. nih.govmalvernpanalytical.com
Generative Models: Deep learning techniques, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can learn the underlying patterns of known active molecules and generate entirely new chemical structures. nih.govmdpi.com These models can be conditioned to produce molecules that are predicted to have high affinity for a specific target, good permeability, and low toxicity. mdpi.com
Formulation Design: AI can also be used to predict optimal drug formulations, potentially reducing development time and costs associated with achieving stable and effective delivery systems. researchgate.net
By leveraging these computational tools, researchers can prioritize the synthesis of the most promising candidates, making the drug design process for derivatives like Theophylline, 7-(2-(hexadecylamino)ethyl)- significantly more efficient and targeted. nih.govparssilico.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Theophylline, 7-(2-(hexadecylamino)ethyl)- |
| Theophylline |
| Theophylline Hydrogen Sulfate |
| Aminophylline |
| Theobromine |
Q & A
Q. What are the key physicochemical properties of Theophylline, 7-(2-(hexadecylamino)ethyl)-, and how are they determined experimentally?
To characterize this compound, researchers should:
- Solubility : Test in organic solvents (e.g., DMSO, DMF) and aqueous buffers (e.g., PBS pH 7.2) via gravimetric or spectrophotometric methods. For aqueous solutions, direct dissolution of solid material is recommended to avoid residual organic solvents .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light conditions, monitored via HPLC with UV detection (λmax ~274 nm) .
- Purity : Validate using HPLC (>98% purity) and elemental analysis (C, H, N content) .
Q. What synthetic routes are reported for Theophylline, 7-(2-(hexadecylamino)ethyl)-?
While direct synthesis data for this compound is limited, analogous theophylline derivatives (e.g., Bamifylline, Fenethylline) suggest:
- Alkylation : React theophylline with 2-(hexadecylamino)ethyl halides under basic conditions (e.g., K₂CO₃ in DMF).
- Purification : Use column chromatography (silica gel, chloroform/methanol gradients) and recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can researchers design experiments to evaluate PDE inhibitory activity in preclinical models?
- In vitro : Perform PDE enzyme inhibition assays (e.g., cAMP/cGMP hydrolysis) using purified enzymes or cell lysates. Compare IC₅₀ values to reference PDE inhibitors (e.g., theophylline) .
- In vivo : Utilize bronchoconstriction models (e.g., histamine-challenged rabbits) to measure airway resistance. Administer the compound intravenously or via inhalation, and validate efficacy against standard therapies .
Q. How should discrepancies between in vitro PDE inhibition data and in vivo therapeutic efficacy be analyzed?
- Pharmacokinetics : Assess bioavailability via plasma concentration-time profiles (LC-MS/MS). Low solubility or rapid metabolism (e.g., hepatic N-demethylation) may reduce efficacy .
- Off-target effects : Screen for interactions with adenosine receptors or calcium channels using radioligand binding assays .
- Dose optimization : Conduct dose-response studies to identify the therapeutic window, balancing efficacy and toxicity (e.g., CNS stimulation) .
Q. What strategies optimize the compound’s solubility in aqueous buffers for biological assays?
- Stock preparation : Dissolve in DMSO (25 mg/mL) under inert gas (N₂/Ar) to prevent oxidation.
- Dilution : Add stock solution to isotonic saline or PBS (final organic solvent ≤0.1%). For direct aqueous use, sonicate the solid in warm buffer (≤3 mg/mL solubility in PBS pH 7.2) .
Safety and Compliance
Q. What are the recommended safety protocols for handling this compound?
Q. How should stability data inconsistencies (e.g., conflicting HPLC results) be addressed?
- Method validation : Ensure HPLC parameters (column type, mobile phase, flow rate) align with published protocols for theophylline derivatives.
- Degradation studies : Repeat under controlled conditions (e.g., 40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?
Q. How can researchers validate the compound’s structural integrity after long-term storage?
- Spectroscopic analysis : Use ¹H/¹³C NMR to confirm alkyl chain integrity and absence of oxidation (e.g., amine → nitro groups).
- Thermal analysis : Perform DSC to verify melting point consistency (degradation may broaden peaks) .
Ethical and Methodological Considerations
Q. How should researchers address ethical concerns in animal studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
